molecular formula C8H14O3 B1280409 3,3-Dimethyl-5-oxohexanoic acid CAS No. 20624-63-9

3,3-Dimethyl-5-oxohexanoic acid

Cat. No. B1280409
CAS RN: 20624-63-9
M. Wt: 158.19 g/mol
InChI Key: SLBXWQKHHZUDAY-UHFFFAOYSA-N
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Patent
US04628117

Procedure details

In a manner similar to that described in Example I, 30 grams isophorone in 57 grams aqueous acetic acid (35% H2O) was ozonized at ambient temperature and pressure in a 300 ml glass cylinder for approximately 5 1/2 hours. The resulting reaction product was then slowly dropped into a small amount of refluxing acetic acid, stripped at 140° C. under vacuum to remove water and acetic acid, and then vacuum distilled. Ninety-five percent yield of high purity 5-keto-3,3-dimethylhexanoic acid was obtained boiling in the range 96° C.-106° C. (0.1 mm Hg).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
glass
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:9]C(C)(C)[CH2:5][C:4]([CH3:10])=[CH:3]1.[C:11]([OH:14])(=[O:13])[CH3:12]>>[O:1]=[C:2]([CH3:9])[CH2:3][C:4]([CH3:10])([CH3:5])[CH2:12][C:11]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Two
Name
glass
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
57 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was ozonized at ambient temperature
CUSTOM
Type
CUSTOM
Details
for approximately 5 1/2 hours
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction product
CUSTOM
Type
CUSTOM
Details
stripped at 140° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to remove water and acetic acid
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
O=C(CC(CC(=O)O)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.